molecular formula C5H8O3 B1199669 2-Hydroxypent-4-enoic acid CAS No. 67951-43-3

2-Hydroxypent-4-enoic acid

Cat. No.: B1199669
CAS No.: 67951-43-3
M. Wt: 116.11 g/mol
InChI Key: VFSVBYJVPHDQQC-UHFFFAOYSA-N
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Description

2-Hydroxypent-4-enoic acid is an organic compound with the molecular formula C5H8O3 It is a derivative of pentenoic acid, characterized by the presence of a hydroxyl group (-OH) at the second carbon and a double bond between the fourth and fifth carbons

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxypent-4-enoic acid can be synthesized through several methods. One common approach involves the hydrolysis of 2-hydroxy-4-pentenoate esters under acidic or basic conditions. Another method includes the oxidation of 2-hydroxy-4-pentene using oxidizing agents like potassium permanganate or chromium trioxide. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic oxidation of 2-hydroxy-4-pentene in the presence of metal catalysts such as palladium or platinum. This method allows for large-scale production with high efficiency and yield. The process is optimized to minimize by-products and ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxypent-4-enoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The double bond can be reduced to form 2-hydroxypentanoic acid.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C).

    Substitution: Hydrochloric acid (HCl) for halogenation, ammonia (NH3) for amination.

Major Products Formed

    Oxidation: 2-Ketopent-4-enoic acid, 2-carboxypent-4-enoic acid.

    Reduction: 2-Hydroxypentanoic acid.

    Substitution: 2-Chloropent-4-enoic acid, 2-aminopent-4-enoic acid.

Scientific Research Applications

2-Hydroxypent-4-enoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-hydroxypent-4-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and double bond allow it to participate in various biochemical reactions, including enzyme catalysis and signal transduction. Its effects are mediated through the modulation of metabolic pathways and the regulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-Pentenoic acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    2-Hydroxypentanoic acid: Lacks the double bond, affecting its chemical properties and reactivity.

    2-Ketopent-4-enoic acid: Contains a ketone group instead of a hydroxyl group, altering its reactivity and applications.

Uniqueness

2-Hydroxypent-4-enoic acid is unique due to the presence of both a hydroxyl group and a double bond, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in synthetic chemistry and various research applications.

Properties

IUPAC Name

2-hydroxypent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-2-3-4(6)5(7)8/h2,4,6H,1,3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSVBYJVPHDQQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40987341
Record name 2-Hydroxypent-4-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40987341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67951-43-3
Record name beta-Vinyllactic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067951433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxypent-4-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40987341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 67951-43-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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